Methyl 6,9-octadecadienoate
Description
Contextualization within Polyunsaturated Fatty Acid Methyl Esters
Methyl 6,9-octadecadienoate is classified as a polyunsaturated fatty acid methyl ester (PUFA-FAME). larodan.com PUFAs are fatty acids containing more than one double bond in their backbone. The methyl ester form, FAME, is commonly used in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of fatty acids in complex mixtures. ontosight.aispectroscopyonline.com The presence of multiple double bonds in its structure places this compound within a critical class of lipids that are fundamental to various physiological processes. ontosight.ai
| Property | Value |
| IUPAC Name | methyl (6Z,9Z)-octadeca-6,9-dienoate nih.gov |
| Molecular Formula | C19H34O2 larodan.comnih.gov |
| Molecular Weight | 294.47 g/mol larodan.com |
| CAS Number | 18287-20-2 (for the (6Z,9Z) isomer) larodan.comsapphirebioscience.com |
Isomeric Diversity and Stereochemical Significance
The location and geometry of the double bonds in octadecadienoic acid give rise to numerous isomers, each with distinct properties. This compound primarily refers to the isomers where the double bonds are at the 6th and 9th carbon positions. The stereochemistry of these double bonds, whether cis (Z) or trans (E), is of paramount importance.
The (6Z,9Z) isomer is a significant and commonly studied form. ontosight.ailarodan.comnih.gov The cis configuration introduces a kink in the fatty acid chain, influencing the fluidity of cell membranes. Other possible isomers include (6E,9E), (6Z,9E), and (6E,9Z) configurations. For instance, the (6E,9E) isomer has a more linear structure compared to its cis counterpart. spectrabase.comnih.gov This structural variance among isomers can lead to different biological activities and metabolic fates.
The closely related and more widely known linoleic acid is the (9Z,12Z)-octadecadienoic acid isomer. vulcanchem.comhmdb.ca The study of various isomers, including conjugated linoleic acid (CLA) isomers like cis-9,trans-11 and trans-10,cis-12, highlights the profound impact of double bond position and configuration on the chemical and biological properties of fatty acids. researchgate.net
| Isomer | Common Name/Systematic Name | Key Structural Feature |
| Methyl (6Z,9Z)-octadecadienoate | Methyl 6,9-linoleate (a less common name) | cis double bonds at C6 and C9 larodan.comnih.gov |
| Methyl (6E,9E)-octadecadienoate | Methyl (6E,9E)-octadeca-6,9-dienoate | trans double bonds at C6 and C9 spectrabase.com |
| Methyl (9Z,12Z)-octadecadienoate | Methyl linoleate (B1235992) | cis double bonds at C9 and C12 hmdb.caresearchgate.net |
| Methyl (9E,12E)-octadecadienoate | Methyl linoelaidate | trans double bonds at C9 and C12 |
Historical Perspectives in Fatty Acid Chemistry Research
Historically, research on octadecadienoic acids has been dominated by linoleic acid (cis-9,cis-12) and its conjugated isomers due to their nutritional significance. However, the development of advanced analytical techniques, such as high-resolution gas chromatography and mass spectrometry, has enabled the identification and characterization of less common isomers like 6,9-octadecadienoic acid. spectroscopyonline.comnih.gov
Early research often focused on the separation and identification of fatty acids from natural sources. For example, studies involving the alkali-isomerization of linoleic acid provided insights into the formation of various conjugated and non-conjugated isomers. researchgate.net More recent research has expanded to include the total synthesis of specific isomers, such as (5Z,9Z)-2-methoxy-5,9-octadecadienoic acid, which shares the dimethylene-interrupted double bond pattern. nih.gov The identification of this compound in various natural products, including some herbal remedies, has also been documented, sometimes indicating degradation or adulteration. spectroscopyonline.com The continued exploration of such isomers contributes to a more comprehensive understanding of lipid diversity and metabolism. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
56599-55-4 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-6,9-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,13-14H,3-9,12,15-18H2,1-2H3 |
InChI Key |
AKCKWBLFZNXDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Identification in Plant-Derived Lipid Profiles
The investigation into the lipid composition of various plants has revealed the presence of Methyl 6,9-octadecadienoate and its isomers, highlighting the botanical world as a source of this compound.
Specific Botanical Sources and Varietal Differences
Research into the seed oil of Dicoma tomentosa, a member of the Asteraceae family, has led to the identification of a closely related positional isomer, methyl 5,6-octadecadienoate. While direct identification of this compound is less common, the presence of its isomers in this family suggests a potential for its occurrence in other related species. The fatty acid composition of seeds within the Asteraceae family can be quite diverse, influenced by genetic factors. For instance, studies on various safflower (Carthamus tinctorius) cultivars, another member of the Asteraceae, have shown significant variations in their fatty acid profiles, although specific data on the 6,9-isomer is not extensively documented.
Table 1: Reported Occurrence of Methyl Octadecadienoate Isomers in a Botanical Source
| Botanical Source | Family | Compound Identified | Reference |
| Dicoma tomentosa (seeds) | Asteraceae | methyl 5,6-octadecadienoate | frontiersin.org |
Presence in Microbial and Fungal Metabolomes
The microbial world, with its vast metabolic diversity, also serves as a reservoir for a wide range of fatty acid methyl esters, including isomers of octadecadienoate.
Detection in Bacterial Strains and Fungal Species
Fatty acid methyl ester (FAME) analysis of various fungal species has pointed to their potential as sources of diverse lipid molecules. Studies on the genus Penicillium, specifically Penicillium brevicompactum, have shown the production of a complex array of fatty acid methyl esters, making it a plausible source of this compound, although specific quantification of this isomer is not always detailed. Similarly, analyses of Alternaria species have revealed rich and varied fatty acid profiles.
While comprehensive data on bacterial production of this compound is still emerging, the known capabilities of bacteria to synthesize a wide variety of fatty acids suggest that certain strains, particularly those in lipid-rich environments, may produce this compound.
Table 2: Fungal Genera with Identified Production of Diverse Fatty Acid Methyl Esters
| Fungal Genus | Species Example | Key Findings |
| Penicillium | P. brevicompactum | Produces a diverse range of fatty acid methyl esters. |
| Alternaria | Various | Exhibits a rich and varied fatty acid profile. |
Contribution to Microbial Lipidomics
The fatty acid composition of a microorganism, its lipidome, is integral to its cellular structure and function. Fatty acid methyl esters are key components of the cell membrane, influencing its fluidity and integrity. The presence of specific isomers, such as this compound, can therefore have implications for the organism's adaptation to different environmental conditions. The study of these microbial lipid profiles provides valuable insights into the metabolic pathways and the ecological roles of these microorganisms.
Characterization in Animal-Derived Lipid Constituents
The presence of this compound and its isomers is not limited to the plant and microbial kingdoms; they have also been identified in the lipid constituents of certain animal species.
One notable example is the larvae of the white-spotted flower chafer, Protaetia brevitarsis. Analysis of its fatty acid composition has revealed the presence of 6-octadecenoic acid, indicating the existence of the necessary biochemical pathways to produce this particular isomer. scienceopen.comsemanticscholar.orgnih.gov
Furthermore, the complex lipid profile of bovine milk fat has been shown to contain a variety of bis-methylene-interrupted fatty acids, a class to which 6,9-octadecadienoic acid belongs. The specific concentration of these isomers in milk fat can be influenced by the cow's diet and breed. nih.gov While the direct quantification of this compound in bovine milk is not extensively reported, the presence of its structural class suggests it as a potential, albeit minor, component.
Table 3: Characterization of Related Octadecenoic Acid Isomers in Animal-Derived Lipids
| Animal Source | Specific Constituent | Compound Class/Isomer Identified | Reference |
| Protaetia brevitarsis (larvae) | Fatty acid profile | 6-octadecenoic acid | scienceopen.comsemanticscholar.orgnih.gov |
| Bovine milk fat | Lipid profile | Bis-methylene-interrupted fatty acids | nih.gov |
Mammalian Lipid Systems Analysis
Research has confirmed the enzymatic methylation of several common fatty acids in mammalian tissues. For instance, studies on rat lung membranes have demonstrated the biosynthesis of methyl palmitate, methyl stearate, methyl oleate, and methyl linoleate (B1235992). This indicates that the cellular machinery for producing FAMEs exists in mammals. Therefore, it is plausible that if 6,9-octadecadienoic acid is present as a free fatty acid in mammalian cells, it could potentially be methylated to form this compound.
The precursor, 6,9-octadecadienoic acid, is an isomer of the more common linoleic acid (9,12-octadecadienoic acid). While linoleic acid is an essential fatty acid in mammals, the metabolic pathways and tissue distribution of the 6,9-isomer are not as well-characterized. The presence of the parent fatty acid is a prerequisite for the formation of its methyl ester, and the scarcity of data on 6,9-octadecadienoic acid in mammals suggests that this compound is likely not a common component of mammalian lipid profiles.
Table 1: Examples of Fatty Acid Methyl Esters Biosynthesized in Mammalian Tissues
| Compound Name | Parent Fatty Acid | Tissue of Discovery |
| Methyl palmitate | Palmitic acid | Rat lung |
| Methyl stearate | Stearic acid | Rat lung |
| Methyl oleate | Oleic acid | Rat lung |
| Methyl linoleate | Linoleic acid | Rat lung |
Aquatic Organismal Lipid Composition
The lipid composition of aquatic organisms is incredibly diverse, influenced by diet, environment, and species-specific metabolism. While comprehensive fatty acid profiles of many marine and freshwater species have been generated, the specific identification of this compound is not commonly reported.
However, various isomers of octadecadienoic acid and their methyl esters have been identified in aquatic life. For example, studies on the brown algae Padina pavonica have identified the presence of Methyl 9-cis,11-trans-octadecadienoate (B1233208) and 11,14-Octadecadienoic acid, methyl ester. This finding suggests that the enzymatic pathways for producing different isomers of octadecadienoate methyl esters exist within the aquatic food web.
It is conceivable that this compound could be present in trace amounts in certain aquatic organisms, potentially as a metabolic intermediate or as a result of the ingestion of specific dietary sources. The analytical methods used in broad lipidomic studies may not always be optimized for the identification of less common isomers, which could contribute to the lack of specific reports on this compound.
Table 2: Examples of Octadecadienoate Isomers and Their Methyl Esters in an Aquatic Organism (Padina pavonica)
| Compound Name | Isomer of Octadecadienoic Acid |
| Methyl 9-cis,11-trans-octadecadienoate | 9,11-octadecadienoic acid |
| 11,14-Octadecadienoic acid, methyl ester | 11,14-octadecadienoic acid |
Environmental and Ecological Occurrence Investigations
The presence of this compound in the broader environment is intrinsically linked to its biosynthesis by organisms and its subsequent release and persistence.
Presence in Aquatic and Terrestrial Ecosystems
Direct measurements of this compound in aquatic and terrestrial ecosystems are scarce. Its presence would likely be transient and in low concentrations, originating from the decomposition of organisms that may have contained the compound or its precursor.
In terrestrial ecosystems, fatty acids and their esters are components of soil organic matter and can be of plant, animal, or microbial origin. The detection of specific isomers like 6,9-octadecadienoic acid and its methyl ester would require highly sensitive and targeted analytical techniques.
Role in Inter-species Chemical Interactions
While there is no specific information on this compound, fatty acid derivatives, including methyl esters, are well-known to play crucial roles in chemical communication between organisms, particularly insects. Many insects utilize fatty acid-derived compounds as pheromones for mating, aggregation, and trail marking.
For instance, various isomers of octadecadienoate esters, including ethyl (9Z,12Z)-9,12-octadecadienoate, have been identified as components of insect pheromones. These molecules are biosynthesized from common fatty acids like linoleic acid through a series of enzymatic steps. It is plausible that different insect species could have evolved to produce and respond to a wide variety of fatty acid-derived semiochemicals, potentially including this compound.
The structural specificity of pheromone receptors in insects is often very high, meaning that even small changes in the position or geometry of double bonds can significantly alter the biological activity of a compound. Therefore, if this compound were to be involved in such interactions, it would likely have a highly specific role for a particular species.
Table 3: Examples of Fatty Acid Esters in Insect Communication
| Compound Name | Role | Insect Group |
| Ethyl (9Z,12Z)-9,12-octadecadienoate | Pheromone precursor | Lepidoptera (Moths) |
| Methyl palmitate | Potential semiochemical | Various insects |
| Methyl linoleate | Potential semiochemical | Various insects |
Biosynthetic Pathways and Enzymatic Transformations
Elucidation of De Novo Biosynthesis Mechanisms
The de novo synthesis of Methyl 6,9-octadecadienoate begins with the formation of its parent fatty acid, 6,9-octadecadienoic acid. While the complete de novo biosynthetic pathway for this specific isomer is not as extensively characterized as that of its more common counterpart, linoleic acid (9,12-octadecadienoic acid), it is understood to follow the general principles of polyunsaturated fatty acid (PUFA) synthesis. This process involves a series of desaturation and elongation steps acting on a saturated fatty acid precursor.
Once 6,9-octadecadienoic acid is synthesized, it must undergo esterification to form this compound. This reaction is catalyzed by a class of enzymes known as carboxyl esterases or, more specifically, fatty acid methyltransferases. These enzymes facilitate the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to the carboxyl group of the fatty acid.
The specificity of these enzymes for different fatty acid isomers is a critical area of research. While direct studies on enzymes specific to 6,9-octadecadienoic acid are limited, research on other fatty acid isomers suggests that enzyme activity can be highly dependent on the position and configuration of the double bonds within the acyl chain.
| Enzyme Class | Function | Methyl Donor |
| Carboxyl Esterases | Catalyze the formation of ester bonds | Varies |
| Fatty Acid Methyltransferases | Specifically catalyze the methylation of fatty acids | S-adenosyl-L-methionine (SAM) |
The metabolism of fatty acids is often highly specific to their isomeric form. Enzymes such as isomerases and desaturases can modify the position and geometry (cis/trans) of the double bonds in this compound, leading to the formation of various other octadecadienoate isomers. These bioconversions are crucial for producing a diverse range of fatty acid structures required for different biological functions. The precise enzymatic machinery responsible for the specific bioconversions of this compound is an active area of investigation.
Metabolic Fates and Intermediary Roles
Following its synthesis, this compound can be channeled into several metabolic pathways, where it plays a role in the formation of more complex lipids or acts as a precursor for other signaling molecules.
One of the primary fates of fatty acids and their methyl esters is their incorporation into more complex lipid structures, such as triglycerides and phospholipids (B1166683). Research on the related compound, 6,9,12-octadecatrienoic acid, in rat hepatocytes has shown that it is acylated into both phospholipids and triacylglycerols. nih.gov This suggests a similar metabolic pathway for 6,9-octadecadienoic acid, where it would first be de-esterified to its free fatty acid form and then activated to an acyl-CoA derivative. This activated form can then be utilized by acyltransferases to be incorporated into the glycerol (B35011) backbone of triglycerides for energy storage or into phospholipids, which are essential components of cellular membranes. The incorporation of different fatty acid isomers can significantly influence the physical properties and functionality of these membranes.
| Complex Lipid | Primary Function |
| Triglycerides | Energy storage |
| Phospholipids | Structural components of cell membranes |
Unsaturated fatty acids are precursors to a wide range of signaling molecules. While the specific downstream cascades originating from this compound are not fully elucidated, it is plausible that, like other PUFAs, its parent fatty acid can be a substrate for enzymes such as lipoxygenases and cyclooxygenases. These enzymes can introduce oxygen to the fatty acid backbone, initiating the synthesis of a variety of bioactive lipid mediators that play roles in inflammation and other physiological processes. For instance, studies on other octadecanoids have highlighted their role in modulating various biological activities. nih.gov
Enzymatic Regulation of this compound Metabolism
The cellular levels of this compound and its parent fatty acid are tightly regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including the control of the enzymes involved in its biosynthesis and degradation.
| Regulatory Mechanism | Key Players | Effect on Metabolism |
| Transcriptional Regulation | SREBPs, PPARs | Controls the expression of biosynthetic enzymes |
| Allosteric Regulation | Metabolic intermediates | Provides rapid feedback control of enzyme activity |
Characterization of Relevant Esterases and Lipases
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and can also facilitate esterification reactions in environments with low water activity. scielo.br The enzymatic synthesis of fatty acid methyl esters (FAMEs), including this compound, is a well-established process often utilizing lipases as biocatalysts. scielo.br This method is considered a milder alternative to chemical catalysis.
The substrate specificity of lipases can vary depending on the source of the enzyme. Studies on the esterification of various fatty acids have shown that lipases from different microorganisms, plants, and animal tissues exhibit preferences for certain chain lengths and degrees of unsaturation. For example, lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme IM 20), and Pseudomonas cepacia are commonly used for the synthesis of FAMEs. nih.gov While some lipases show little discrimination between cis and trans isomers of octadecenoic acid, others, such as those from Candida cylindracea and Mucor miehei, show a preference for the cis isomer. nih.gov The efficiency of lipase-catalyzed esterification is influenced by factors such as the type of alcohol, the molar ratio of alcohol to fatty acid, temperature, and the water content of the system.
Table 1: Examples of Lipases Used in Fatty Acid Methyl Ester Synthesis
| Lipase (B570770) Source | Common Name/Product | Substrate Preference Noted in Studies |
|---|---|---|
| Candida antarctica | Novozym 435 | Broad substrate range, including acetylenic fatty acids. nih.gov |
| Rhizomucor miehei | Lipozyme IM 20 | Effective for various fatty acid esters. nih.gov |
| Pseudomonas cepacia | - | Active in esterification of various fatty acids. nih.gov |
| Candida cylindracea | - | Preference for cis-isomers of octadecenoic acid. nih.gov |
| Mucor miehei | - | Preference for cis-isomers of octadecenoic acid. nih.gov |
Desaturase and Elongase Activities in Octadecadienoate Derivatization
The introduction of double bonds at specific positions in a fatty acid chain is catalyzed by a family of enzymes known as fatty acid desaturases. These enzymes are classified based on the position at which they introduce the double bond, for example, Δ6, Δ9, and Δ12 desaturases. The biosynthesis of 6,9-octadecadienoic acid would likely involve the sequential action of at least two different desaturases.
In human sebaceous glands, a Δ6-desaturase (FADS2) is responsible for the synthesis of sapienic acid (16:1Δ6) from palmitic acid. nih.gov This enzyme, which typically acts on linoleic acid in other tissues, demonstrates altered substrate specificity in sebocytes. wikipedia.org It is plausible that a similar Δ6-desaturase could act on a C18 precursor to form the double bond at the 6th position.
Δ9-desaturases are responsible for introducing a double bond at the Δ9 position of saturated fatty acids, a key step in the synthesis of monounsaturated fatty acids like oleic acid from stearic acid. mdpi.comnih.gov The substrate specificity of Δ9-desaturases can vary between organisms and even within different tissues of the same organism. nih.gov
Fatty acid elongases are enzymes that extend the carbon chain of a fatty acid, typically by two carbons at a time. This process is crucial for the synthesis of very-long-chain fatty acids. biorxiv.org There are several elongase enzymes (e.g., ELOVL1-7 in humans), each with its own substrate preferences for fatty acid chain length and degree of unsaturation. biorxiv.orgresearchgate.net For instance, some elongases show high activity towards C18 polyunsaturated fatty acids. nih.govresearchgate.net In the proposed pathway for 6,9-octadecadienoic acid, an elongase would be required to convert a C16 fatty acid precursor to a C18 fatty acid.
Table 2: Key Enzymes in the Potential Biosynthesis of 6,9-Octadecadienoic Acid
| Enzyme Class | Function | Potential Role in 6,9-Octadecadienoic Acid Synthesis |
|---|---|---|
| Δ9-Desaturase | Introduces a double bond at the 9th carbon from the carboxyl end. | Could act on palmitic acid to form palmitoleic acid. |
| Elongase | Extends the fatty acid chain by two carbons. | Could elongate palmitoleic acid to cis-11-octadecenoic acid. |
| Δ6-Desaturase | Introduces a double bond at the 6th carbon from the carboxyl end. | Could act on cis-11-octadecenoic acid to form 6,9-octadecadienoic acid. |
Autoxidative Pathways and Radical-Mediated Transformations
This compound, as a polyunsaturated fatty acid methyl ester, is susceptible to autoxidation, a non-enzymatic process involving free radicals. This process is a key factor in the oxidative degradation of lipids. The kinetics of autoxidation are dependent on the number of doubly allylic positions in the fatty acid chain. nih.gov
Formation of Hydroperoxide Intermediates
The initial step in the autoxidation of polyunsaturated fatty acids is the abstraction of a hydrogen atom from a methylene (B1212753) group located between two double bonds (a bis-allylic position), leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another unsaturated fatty acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. nih.gov
In the case of methyl linoleate (B1235992) (methyl 9,12-octadecadienoate), autoxidation leads to the formation of several hydroperoxide isomers. nih.govtandfonline.comtandfonline.comnih.gov The primary products are conjugated diene hydroperoxides, with the hydroperoxy group located at positions 9, 11, 12, or 13. Due to the structural similarity of this compound, it is expected to undergo a similar process, forming hydroperoxides at positions allylic to the double bonds.
The distribution of these hydroperoxide isomers can be influenced by the reaction conditions, such as the presence of antioxidants or the physical state of the lipid (e.g., in solution versus an emulsion). nih.gov For methyl linoleate, the main hydroperoxide isomers formed during autoxidation are methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl (9E,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl (10E,12Z)-9-hydroperoxy-10,12-octadecadienoate, and methyl (10E,12E)-9-hydroperoxy-10,12-octadecadienoate. tandfonline.com
Table 3: Potential Hydroperoxide Isomers from the Autoxidation of this compound
| Position of Hydroperoxy Group | Expected Isomeric Forms |
|---|---|
| C-8 | Methyl 8-hydroperoxy-6,9-octadecadienoate |
| C-11 | Methyl 11-hydroperoxy-6,9-octadecadienoate |
| C-5 | Methyl 5-hydroperoxy-6,9-octadecadienoate |
| C-7 | Methyl 7-hydroperoxy-6,9-octadecadienoate |
| C-10 | Methyl 10-hydroperoxy-6,9-octadecadienoate |
Note: The exact stereochemistry and double bond geometry of these isomers would require experimental determination.
Non-Enzymatic Degradation Mechanisms
Lipid hydroperoxides are relatively unstable and can undergo further reactions to form a complex mixture of secondary oxidation products. The decomposition of hydroperoxides can be initiated by factors such as heat, light, or the presence of transition metals. This degradation often involves the cleavage of the O-O bond in the hydroperoxy group, leading to the formation of alkoxyl and hydroxyl radicals. nih.gov
These highly reactive alkoxyl radicals can then undergo a variety of reactions, including C-C bond cleavage (β-scission), which results in the formation of shorter-chain aldehydes, ketones, alcohols, and hydrocarbons. researchgate.net This process is responsible for the development of rancidity in fats and oils. The specific degradation products formed depend on the position of the hydroperoxy group on the fatty acid chain.
For example, the cleavage of hydroperoxides derived from linoleic acid is known to produce volatile compounds such as hexanal (B45976) and 2,4-decadienal. While the specific degradation products of this compound hydroperoxides have not been extensively studied, it is anticipated that they would also include a variety of volatile and non-volatile carbonyl compounds, hydrocarbons, and other oxygenated derivatives.
Advanced Analytical Methodologies for Research and Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for the study of FAMEs. It combines the superior separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.
Methyl 6,9-octadecadienoate, as a fatty acid methyl ester, is sufficiently volatile for direct analysis by GC-MS. However, the analysis often originates from a complex biological matrix containing free fatty acids. Free fatty acids themselves are highly polar and exhibit poor chromatographic peak shape due to their tendency to form hydrogen bonds, leading to adsorption on the column. Therefore, derivatization is a critical step to convert the parent 6,9-octadecadienoic acid into its methyl ester, reducing its polarity and enhancing its volatility. sigmaaldrich.com
A common and effective method for this esterification is the use of boron trifluoride-methanol (BF₃-MeOH) or boron trichloride-methanol (BCl₃-MeOH) solution. sigmaaldrich.com This acid-catalyzed reaction efficiently converts carboxylic acids to their corresponding methyl esters, making them amenable to GC analysis.
While methylation is standard for improving chromatographic behavior, it is often insufficient for unambiguously determining the position of double bonds in polyunsaturated fatty acids (PUFAs) by mass spectrometry alone. To overcome this, specialized derivatization strategies are employed to "fix" the double bonds, preventing migration and yielding characteristic fragmentation patterns. These include:
Picolinyl Esters: Conversion of the fatty acid to its picolinyl ester derivative provides fragmentation patterns where cleavage occurs at each carbon-carbon bond along the alkyl chain, allowing for precise localization of double bonds. ifremer.fr
Dimethyloxazoline (DMOX) Derivatives: Similar to picolinyl esters, DMOX derivatives yield easily interpretable mass spectra with diagnostic ions that reveal the original positions of unsaturation. ifremer.frresearchgate.net
Dimethyl Disulfide (DMDS) Adducts: Reacting the unsaturated FAME with DMDS forms a thioether adduct across each double bond. Upon electron ionization, fragmentation occurs predictably at the carbon-sulfur bonds, yielding major ions that pinpoint the original location of the double bond.
These advanced derivatization techniques are invaluable for distinguishing this compound from its numerous positional isomers, such as Methyl 9,12-octadecadienoate (Methyl linoleate). ifremer.fr
The mass spectrum of a FAME provides a molecular fingerprint that can be used for identification. Under electron ionization (EI), this compound (molar mass 294.47 g/mol ) will produce a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 294.
Key features in the EI mass spectrum of a typical FAME include:
Molecular Ion (M⁺): A peak at m/z 294, confirming the molecular weight. The intensity of this peak can be low for polyunsaturated esters due to extensive fragmentation. jeol.com
McLafferty Rearrangement Ion: A prominent base peak at m/z 74, which is characteristic of methyl esters. This ion results from the cleavage of the C2-C3 bond with the transfer of a gamma-hydrogen to the carbonyl oxygen. researchgate.net
Loss of a Methoxy Group: A fragment at M-31 (m/z 263) corresponding to the loss of the -OCH₃ group.
Hydrocarbon Fragments: A series of ions separated by 14 Da (corresponding to -CH₂- groups) in the lower mass range, such as m/z 41, 55, 67, and 81, which are characteristic of the fragmenting alkyl chain. researchgate.net
Differentiating positional isomers like the 6,9- and 9,12-dienes based solely on the mass spectra of their methyl esters can be challenging but is possible by analyzing the subtle differences in fragmentation. The fragmentation of the hydrocarbon chain is influenced by the double bond positions. Cleavage is favored at allylic positions (the carbon atom adjacent to a double bond), as this forms a stable resonance-stabilized carbocation.
For This compound , the bis-allylic methylene (B1212753) group at C8 is particularly susceptible to hydrogen abstraction, initiating fragmentation pathways. Cleavages around the double bonds at C6-C7 and C9-C10 will produce a unique set of fragment ions. In contrast, for Methyl 9,12-octadecadienoate , the bis-allylic position is at C11, leading to a different fragmentation signature. While standard library matching may struggle to distinguish these, careful manual interpretation or the use of specialized derivatization (as mentioned in 4.1.1) can confirm the isomer identity. nih.gov
| Ion Type | Expected m/z for FAMEs | Description |
| Molecular Ion | 294 | Represents the intact molecule. |
| M-31 | 263 | Loss of the methoxy group (-OCH₃). |
| M-74 | 220 | Loss of the McLafferty rearrangement product. |
| McLafferty Ion | 74 | Characteristic base peak for methyl esters. |
| Alkyl Fragments | 41, 55, 67, 81, 95 | Series of hydrocarbon ions from the aliphatic chain. |
Accurate quantification of this compound in complex samples, such as plasma, tissues, or food products, requires a robust and validated GC-MS method. ntnu.no The typical workflow involves several key steps:
Sample Preparation and Extraction: Lipids are first extracted from the matrix using a solvent system, commonly the Folch method (chloroform:methanol) or the Bligh-Dyer method. The extracted lipids are then saponified (hydrolyzed) to release the free fatty acids, which are subsequently methylated to form FAMEs for analysis.
Internal Standard Selection: For accurate quantification, an internal standard (IS) is added at the beginning of the sample preparation process. nih.gov The ideal IS is a compound that is chemically similar to the analyte but not naturally present in the sample. For FAME analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) or stable isotope-labeled analogues (e.g., deuterated linoleic acid) are commonly used. nih.govlipidmaps.org The IS corrects for analyte loss during extraction and derivatization, as well as for variations in injection volume.
Calibration: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of pure this compound (or a certified FAME mixture) and a fixed concentration of the internal standard. The curve plots the ratio of the analyte peak area to the IS peak area against the analyte concentration.
GC-MS Analysis: The analysis is often performed in Selected Ion Monitoring (SIM) mode. ntnu.no Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions for the analyte and the internal standard (e.g., m/z 294 and 74 for the analyte). This dramatically increases sensitivity and selectivity by reducing chemical noise from co-eluting matrix components. For even greater selectivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used. chromatographyonline.com
| Parameter | Typical Condition | Purpose |
| GC Column | Polar capillary column (e.g., DB-FastFAME, cyanopropyl phase) | Separation of FAME isomers based on chain length, unsaturation, and geometry. ntnu.nocreative-proteomics.com |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace-level analysis. |
| Oven Program | Temperature ramp (e.g., 100°C to 250°C) | To elute FAMEs in order of increasing boiling point and ensure good peak shape. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces repeatable fragmentation patterns. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | To achieve high sensitivity and selectivity for accurate quantification. ntnu.nochromatographyonline.com |
| Internal Standard | Methyl heptadecanoate or Deuterated FAME | To correct for variability in sample preparation and analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While GC-MS is excellent for separation and quantification, NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including FAMEs. It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for unambiguous confirmation of the double bond positions and stereochemistry.
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be assigned to specific atoms in the molecule. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, the complete structure can be pieced together. While specific spectral data for the 6,9-isomer is not widely published, a highly accurate prediction can be made based on the well-documented spectra of its close isomer, Methyl 9,12-octadecadienoate (Methyl linoleate), and established chemical shift principles. nih.govresearchgate.net
Proton (¹H) NMR:
Olefinic Protons (-CH=CH-): The four protons on the double bonds (at C6, C7, C9, C10) are expected to resonate in the region of δ 5.3-5.4 ppm as a complex multiplet.
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group appears around δ 3.67 ppm.
Bis-Allylic Protons (=CH-CH₂-CH=): The two protons on the methylene group situated between the two double bonds (at C8) are uniquely deshielded and appear as a characteristic triplet around δ 2.7-2.8 ppm. This signal is diagnostic for methylene-interrupted dienes.
Allylic Protons (-CH₂-CH=): The protons on the methylene groups adjacent to a single double bond (at C5 and C11) resonate around δ 2.0-2.1 ppm.
α-Methylene Protons (-CH₂-COO-): The two protons at the C2 position, adjacent to the carbonyl group, appear as a triplet around δ 2.3 ppm.
Aliphatic Chain Protons (-(CH₂)n-): The bulk of the methylene protons in the saturated part of the chain resonate as a broad multiplet around δ 1.2-1.4 ppm.
Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group (at C18) appear as a triplet around δ 0.8-0.9 ppm.
Carbon (¹³C) NMR:
Carbonyl Carbon (-COO-): The ester carbonyl carbon gives a signal in the downfield region, around δ 174 ppm.
Olefinic Carbons (-CH=CH-): The four sp²-hybridized carbons of the double bonds resonate in the δ 127-131 ppm range.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group appears around δ 51 ppm.
Bis-Allylic Carbon (=CH-CH₂-CH=): The carbon at C8, located between the two double bonds, is found at a distinct chemical shift around δ 25.6 ppm.
Aliphatic Carbons: The remaining sp³-hybridized methylene and methyl carbons resonate in the upfield region of δ 14-35 ppm.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (-C OO-) | - | ~174.3 |
| C2 (-C H₂-COO-) | ~2.30 (t) | ~34.1 |
| C3 (-C H₂-) | ~1.63 (m) | ~24.9 |
| C5 (-C H₂-CH=) | ~2.05 (m) | ~27.2 |
| C6, C7, C9, C10 (-C H=C H-) | ~5.35 (m) | ~127-131 |
| C8 (=CH-C H₂-CH=) | ~2.78 (t) | ~25.6 |
| C11 (=CH-C H₂-) | ~2.05 (m) | ~27.2 |
| C12-C17 (-(C H₂)n-) | ~1.30 (m) | ~29-32 |
| C18 (-C H₃) | ~0.89 (t) | ~14.1 |
| -OC H₃ | ~3.67 (s) | ~51.4 |
(Data predicted based on values for Methyl linoleate (B1235992) and standard chemical shift increments)
While 1D NMR provides essential information, 2D NMR experiments are required to unambiguously establish the connectivity of atoms and confirm the precise isomeric structure. sdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting adjacent protons along the entire carbon chain. For example, it would clearly show the correlation between the olefinic protons (C6-H, C7-H) and their allylic neighbors (C5-H₂, C8-H₂), and similarly for the C9-C10 double bond. This allows for the entire spin system to be mapped out from the terminal methyl group to the protons at C2. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu An HSQC spectrum provides a direct map of all C-H bonds, confirming the assignments made in the 1D spectra. For instance, it would show a cross-peak connecting the proton signal at δ ~2.78 ppm with the carbon signal at δ ~25.6 ppm, definitively assigning these to the bis-allylic CH₂ group at C8. researchgate.net
Correlation from the methyl ester protons (-OCH₃) at δ ~3.67 ppm to the carbonyl carbon (C1) at δ ~174.3 ppm.
Correlations from the protons at C2 (δ ~2.30 ppm) to both C1 and C3.
Correlations from the olefinic protons to carbons that are two or three bonds away, helping to lock in the exact positions of the double bonds relative to the rest of the chain. magritek.com
Together, these advanced 2D NMR techniques provide irrefutable evidence for the structure of this compound, allowing for its confident differentiation from all other isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the intricate separation of this compound isomers. The structural similarity among its geometric and positional isomers necessitates high-resolution chromatographic approaches to achieve effective separation.
Silver Ion Chromatography for Geometric and Positional Isomer Resolution
Silver ion chromatography, particularly in the HPLC (Ag+-HPLC) format, is a powerful tool for differentiating unsaturated fatty acid methyl esters based on the number, configuration, and position of their double bonds. The separation mechanism hinges on the reversible interaction between the π-electrons of the double bonds in the fatty acid chain and silver ions immobilized on the stationary phase. This interaction is influenced by the steric accessibility of the double bonds.
Trans isomers, being sterically less hindered, interact less strongly with the silver ions and therefore elute earlier than their cis counterparts. nih.gov Similarly, the position of the double bonds along the acyl chain affects retention times. This technique has been successfully employed to resolve complex mixtures of fatty acid methyl esters (FAMEs), including various octadecadienoate isomers. epa.gov For instance, Ag+-HPLC has been used to separate cis and trans isomers of conjugated linoleic acid (CLA) methyl esters, demonstrating its efficacy in resolving geometric isomers. researchgate.net The use of multiple Ag+-HPLC columns in series can further enhance the resolution of isomeric mixtures.
Key parameters in silver ion chromatography that are optimized for the separation of isomers like this compound are presented in the table below.
| Parameter | Typical Conditions for FAME Isomer Separation |
| Stationary Phase | Silica gel impregnated with silver nitrate (e.g., ChromSpher 5 Lipids) |
| Mobile Phase | A gradient of a polar solvent like acetonitrile in a non-polar solvent such as hexane or isooctane. nih.gov |
| Flow Rate | Typically in the range of 1-2 mL/min. |
| Temperature | Column temperature can be controlled to fine-tune separation, with studies showing that for some systems, retention times of unsaturated FAMEs can unexpectedly increase with higher temperatures. epa.gov |
| Detection | UV detector (e.g., at 205 nm for non-conjugated dienes) or Evaporative Light Scattering Detector (ELSD). |
Reversed-Phase and Normal-Phase Chromatographic Approaches
Reversed-Phase HPLC (RP-HPLC) is a widely utilized technique for the separation of FAMEs. In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. The separation is primarily based on the hydrophobicity of the analytes. For fatty acid methyl esters, retention increases with the length of the carbon chain and decreases with the number of double bonds.
While RP-HPLC is effective for separating FAMEs with different chain lengths and degrees of unsaturation, resolving positional and geometric isomers of a specific compound like this compound can be challenging. tandfonline.com However, by carefully optimizing the mobile phase composition, often a mixture of acetonitrile and water, it is possible to resolve some positional and geometric isomers. nih.gov The combination of argentation chromatography as a pre-fractionation step followed by RP-HPLC can provide comprehensive separation. nih.gov
Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (like silica) and a non-polar mobile phase. While less common for the analysis of FAMEs compared to RP-HPLC, NP-HPLC can offer alternative selectivity. The separation in NP-HPLC is based on the interaction of polar functional groups of the analyte with the polar stationary phase. For FAMEs, the ester group is the primary polar functional group. While NP-HPLC is generally less effective for separating long-chain hydrocarbon isomers, it can be useful for class separations of lipids.
The following table summarizes typical conditions for reversed-phase and normal-phase HPLC for the analysis of fatty acid methyl esters.
| Chromatographic Mode | Stationary Phase | Mobile Phase | Elution Order Principle |
| Reversed-Phase HPLC | Octadecylsilyl (C18) or Octylsilyl (C8). nih.gov | Typically acetonitrile/water or methanol (B129727)/water mixtures. nih.govmdpi.com | Retention increases with chain length and decreases with the number of double bonds. |
| Normal-Phase HPLC | Silica gel, cyano-propyl. | Hexane with a polar modifier like isopropanol or ethyl acetate. | Based on polarity, with more polar compounds having longer retention times. |
Integrated Multi-Omic Analytical Frameworks
To comprehend the biological significance of this compound, its analysis is increasingly being placed within the context of broader biological systems through multi-omic approaches. These frameworks integrate data from different "omic" levels, such as lipidomics and metabolomics, to provide a more holistic understanding of its function and metabolic pathways.
Lipidomic Profiling Techniques
Lipidomics involves the comprehensive and quantitative analysis of the entire lipid complement (the lipidome) of a cell, tissue, or organism. Profiling of C18:2 fatty acids, including this compound, is a key aspect of many lipidomic studies. researchgate.net These analyses are typically performed using advanced analytical platforms, most notably liquid chromatography coupled with mass spectrometry (LC-MS).
The general workflow for lipidomic analysis of a sample to identify and quantify species like this compound involves several key steps:
Lipid Extraction: Utilizing methods like the Folch or Bligh-Dyer techniques to isolate lipids from the biological matrix.
Transesterification: Conversion of complex lipids into their corresponding FAMEs, including this compound, for simplified analysis.
LC-MS Analysis: Separation of the FAMEs by HPLC followed by detection and identification using mass spectrometry. High-resolution mass spectrometry is particularly valuable for the accurate identification of lipid species.
Data Analysis: Employing bioinformatics tools to process the large datasets generated and identify changes in lipid profiles under different conditions.
Metabolomic Integration for Pathway Analysis
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. Integrating lipidomic data with broader metabolomic data allows for the mapping of this compound to specific metabolic pathways. For instance, studies on the metabolism of other octadecadienoate isomers have shown how they are incorporated into hepatic lipids and can influence the activity of lipogenic enzymes. nih.gov
Pathway analysis tools, such as MetaboAnalyst, can be used to identify metabolic pathways that are significantly impacted by changes in the levels of specific metabolites, including octadecadienoates. researchgate.net This approach can help to elucidate the biological roles of this compound, for example, in signaling pathways or as a precursor for other bioactive molecules. While direct studies on the metabolic pathways of this compound are limited, the metabolism of structurally similar fatty acids, such as linoleic acid, proceeds through pathways involving desaturases and elongases, leading to the production of various polyunsaturated fatty acids.
Chemical Synthesis and Derivatization Strategies in Academic Research
Stereoselective and Regioselective Synthetic Approaches
Achieving precise control over the geometry and location of the double bonds is a central theme in the synthesis of polyunsaturated fatty acid esters like methyl 6,9-octadecadienoate.
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with defined stereochemistry. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. libretexts.org For the synthesis of the (6Z,9Z) isomer of this compound, the use of non-stabilized ylides is paramount, as they predominantly yield Z-alkenes. organic-chemistry.org
A plausible retrosynthetic analysis for methyl (6Z,9Z)-octadeca-6,9-dienoate could involve disconnecting the molecule at the C6-C7 double bond. This would suggest a Wittig reaction between methyl 6-oxohexanoate (B1234620) (an aldehyde) and a non-stabilized dodec-3-enyltriphenylphosphonium ylide. The Z-configuration of the double bond in the ylide precursor would be crucial for establishing the C9 double bond geometry.
Key Reaction for Stereocontrol
| Reaction | Reactant 1 | Reactant 2 | Key Feature | Predominant Product Geometry |
|---|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone | Phosphorus Ylide | Non-stabilized ylides favor kinetic control | Z-alkene |
| Wittig Reaction | Aldehyde/Ketone | Stabilized Ylide | Stabilized ylides favor thermodynamic control | E-alkene |
Chemoenzymatic approaches leverage the high selectivity of enzymes for certain reactions, combined with traditional organic synthesis, to create complex molecules. Lipases are widely used enzymes in this context due to their ability to catalyze esterification reactions. nih.govmdpi.com For instance, a lipase (B570770) like Candida antarctica Lipase B (CALB) could be used for the esterification of 6,9-octadecadienoic acid with methanol (B129727) under mild conditions, which helps to avoid isomerization of the sensitive double bonds. nih.gov
Furthermore, enzymes like lipoxygenases can introduce hydroperoxy groups at specific positions in polyunsaturated fatty acids. researchgate.net A potential chemoenzymatic route could involve the use of a specific lipoxygenase to functionalize a precursor fatty acid, followed by chemical steps to reduce the hydroperoxy group and form the desired diene structure. This strategy offers a high degree of regioselectivity that can be difficult to achieve through purely chemical methods. researchgate.net
Preparation of Isotopically Labeled Analogues
Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and protein-ligand interactions. clearsynth.comnih.gov The synthesis of deuterium (B1214612) or carbon-13 labeled this compound allows researchers to trace the molecule's fate in biological systems or to elucidate the intricate details of chemical reactions. researchgate.net
Deuterium (²H) and Carbon-13 (¹³C) are stable isotopes commonly incorporated into organic molecules for tracer studies.
Deuterium Labeling : Deuterium can be introduced into the molecule through various methods. One common approach is the use of deuterated reagents, such as lithium aluminum deuteride (B1239839) for the reduction of a precursor ester to a deuterated alcohol, which can then be converted to a labeled alkyl halide for use in a Wittig reaction. chem-station.com Alternatively, catalytic H/D exchange reactions can label specific positions on the carbon chain. chem-station.com The use of deuterated compounds can also prolong a drug's metabolic half-life, a phenomenon known as the kinetic isotope effect. nih.govprinceton.edu
Carbon-13 Labeling : The synthesis of ¹³C-labeled compounds often starts with simple, commercially available ¹³C-labeled precursors. rsc.org For example, ¹³C-methyl iodide can be used to create a ¹³C-labeled methyl ester group by reacting it with the corresponding carboxylate salt. nih.govnih.gov To label the carbon backbone, a more complex synthesis is required, starting from ¹³C-labeled building blocks that are incorporated into the precursors for the key bond-forming reactions, like the Wittig reaction. unimi.itresearchgate.net
The synthesis of isotopically labeled analogues is crucial for mechanistic studies. nih.govuea.ac.uk By strategically placing an isotopic label, chemists can track bond formations and cleavages during a reaction. For instance, to study the mechanism of the Wittig reaction in the synthesis of this compound, one could use a ¹³C-labeled aldehyde. The position of the ¹³C label in the final alkene product, as determined by NMR spectroscopy or mass spectrometry, would confirm the proposed reaction pathway. researchgate.net These labeling experiments provide definitive evidence for proposed intermediates and transition states that cannot be obtained through other means. researchgate.net
Development of Advanced Synthetic Precursors and Intermediates
The efficiency and success of a total synthesis rely heavily on the design and preparation of advanced precursors and key intermediates. For a molecule like this compound, this involves creating building blocks that already contain the required functionality and stereochemistry.
Key precursors for a Wittig-based synthesis would include:
A C6-aldehyde ester : Methyl 6-oxohexanoate, which provides the ester functionality and the first six carbons of the chain.
A C12-phosphonium salt : A (Z)-dodec-3-en-1-yl(triphenyl)phosphonium salt, which contains the pre-formed C9 double bond with the correct Z-geometry and the remainder of the carbon chain.
The synthesis of these precursors themselves can be multi-step processes. For example, the C12 fragment could be built from smaller, readily available starting materials, with the Z-double bond being installed using another stereocontrolled reaction like a partial reduction of an alkyne using Lindlar's catalyst. The intermediate formed during the Wittig reaction, the oxaphosphetane, is a critical, albeit transient, species that directly leads to the formation of the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org The development of more stable and easily handled precursors continues to be an area of active research in organic synthesis.
Utility of Fatty Acid Alkyne and Allene (B1206475) Precursors
While direct synthesis of this compound from alkyne and allene precursors is not extensively documented in dedicated studies, the principles of alkyne and allene chemistry provide a theoretical framework for its construction. These unsaturated moieties are valuable synthons in the assembly of complex fatty acid structures due to their versatile reactivity.
Alkyne Precursors: A plausible retrosynthetic analysis of this compound would involve the disconnection of one of the double bonds, leading to an enyne or a diyne intermediate. For instance, a coupling reaction between a terminal alkyne and a vinyl halide or a related electrophile could be envisaged. Alternatively, the partial reduction of a corresponding dialkyne precursor, methyl 6,9-octadecadiynoate, offers a stereoselective route to the desired (6Z,9Z)-isomer. Lindlar's catalyst, a poisoned palladium catalyst, is classically employed for the syn-hydrogenation of alkynes to cis-alkenes.
A hypothetical synthetic sequence could commence with the coupling of two smaller fragments, for example, via a Sonogashira or Cadiot-Chodkiewicz coupling, to construct the C18 backbone containing the two triple bonds at the 6 and 9 positions. Subsequent esterification and controlled hydrogenation would yield the target molecule.
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | C-C Coupling (e.g., Sonogashira) | Terminal Alkyne, Vinyl Halide, Pd catalyst, Cu(I) co-catalyst | Enyne intermediate |
| 2 | Further Elaboration/Coupling | - | Methyl 6,9-octadecadiynoate |
| 3 | Partial Hydrogenation | H₂, Lindlar's Catalyst | Methyl (6Z,9Z)-octadeca-6,9-dienoate |
Allene Precursors: Allenes, with their cumulated double bonds, can also serve as precursors to non-conjugated dienes through rearrangement or addition reactions. For instance, the controlled reduction of an appropriate allenic ester could potentially yield the desired 1,4-diene system. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging. Radical-mediated additions to allenes are also a known method for the synthesis of functionalized alkenes, and a carefully designed strategy could potentially be adapted for the synthesis of dienoic systems.
Novel Catalytic Methods for Olefin Functionalization
The functionalization of the non-conjugated double bonds in this compound offers a pathway to a variety of derivatives. Modern catalytic methods are particularly suited for this purpose, offering high selectivity and efficiency.
Metathesis Reactions: Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, can be applied to dienoic esters. While self-metathesis of a non-conjugated diene like this compound could lead to a complex mixture of oligomers, cross-metathesis with a suitable olefin partner in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) can introduce new functional groups. For example, ethenolysis, a cross-metathesis reaction with ethylene, could cleave the molecule at the double bonds, yielding shorter-chain products.
| Catalyst Generation | Key Features | Potential Application to this compound |
| Grubbs' First Generation | High activity for a range of olefins. | Cross-metathesis, ring-closing metathesis (with suitable derivatization). |
| Grubbs' Second Generation | Higher activity and better functional group tolerance. | More efficient cross-metathesis with functionalized olefins. |
| Hoveyda-Grubbs Catalysts | Enhanced stability and recyclability. | Greener and more economical functionalization reactions. |
Palladium-Catalyzed Reactions: Palladium catalysis offers a rich toolbox for olefin functionalization. Reactions such as the Heck reaction, Suzuki coupling, and Wacker-type oxidations can be envisioned for the derivatization of this compound. For instance, a Heck reaction could be employed to couple the olefinic C-H bonds with an aryl or vinyl halide, introducing new substituents. The regioselectivity of such reactions on a diene system would be a key challenge to address, potentially through the use of directing groups or specific ligand designs on the palladium catalyst.
The isomerization of the double bonds is a competing reaction that needs to be controlled. The position of the double bonds in this compound is not in conjugation with the ester functionality, which influences their reactivity compared to conjugated isomers.
Fundamental Roles in Biological Systems and Biochemical Processes
Integration into Cellular Membrane Dynamics and Structure
The physiological functions of cellular membranes are critically dependent on their physical properties, such as fluidity and permeability. The incorporation of unsaturated fatty acids like 6,9-octadecadienoic acid is a key determinant of these characteristics.
Influence on Membrane Fluidity and Permeability Characteristics
Polyunsaturated fatty acids are crucial modulators of membrane fluidity. nih.gov The cis-double bonds present in the hydrocarbon chain of molecules like 6,9-octadecadienoic acid introduce bends or "kinks." wikipedia.org These structural features prevent the fatty acid tails of phospholipids (B1166683) from packing together tightly. This disruption of orderly packing increases the space between lipid molecules, which in turn enhances the fluidity of the membrane. A more fluid membrane facilitates the lateral diffusion and rotation of membrane proteins and other lipid components, which is essential for numerous cellular functions, including signaling and transport.
The increased fluidity also has a direct impact on membrane permeability. While the lipid bilayer is inherently a barrier, its permeability to water and small solutes can be influenced by its composition. The looser packing of phospholipids containing unsaturated fatty acids can lead to a modest increase in permeability. Research on hydroperoxides of octadecadienoic acid has shown that they can induce changes in the permeability of the inner mitochondrial membrane, particularly when cellular defense mechanisms like the glutathione (B108866) (GSH) pool are compromised. nih.gov
A study focusing on columbinic acid, a structural isomer of octadecatrienoic acid, demonstrated its ability to be incorporated into the tissues of essential fatty acid-deficient rats. This incorporation led to a correction of the increased membrane rigidity observed in the deficient state, highlighting the role of such fatty acids in maintaining the physical properties of cellular membranes.
Assembly into Phospholipid and Glycolipid Bilayers
For 6,9-octadecadienoic acid to exert its influence on membrane properties, it must first be incorporated into the membrane's structural lipids, primarily phospholipids and, to a lesser extent, glycolipids. This process begins with the activation of the fatty acid to its coenzyme A (CoA) derivative, 6,9-octadecadienoyl-CoA. This activated form can then be utilized by various acyltransferases.
In the synthesis of phospholipids, acyltransferases esterify the fatty acid to the glycerol-3-phosphate backbone. nih.gov Specifically, 6,9-octadecadienoyl-CoA can be attached at either the sn-1 or sn-2 position of the glycerol (B35011) backbone to form lysophosphatidic acid and subsequently phosphatidic acid, a key intermediate in the synthesis of many phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov Studies on the related 6,9,12-octadecatrienoic acid have shown a concentration-dependent acylation of this fatty acid into phospholipids. nih.gov This incorporation into a labile phospholipid pool is a dynamic process, with the fatty acid being rapidly released and further metabolized. nih.gov
| Parameter | Influence of 6,9-Octadecadienoic Acid Incorporation | Underlying Mechanism |
|---|---|---|
| Membrane Fluidity | Increase | Cis-double bonds create "kinks" in the fatty acid tail, preventing tight packing of phospholipids. |
| Membrane Permeability | Potential to Increase | Looser packing of lipids may allow for greater passage of small molecules. |
| Lipid Packing | Decrease | Steric hindrance from the bent hydrocarbon chain disrupts orderly arrangement. |
Function as a Precursor to Eicosanoids and Related Lipid Mediators
Beyond its structural role, 6,9-octadecadienoic acid serves as a substrate for enzymatic oxygenation, leading to the formation of a class of signaling molecules known as eicosanoids and other related lipid mediators. These molecules are potent regulators of inflammation and various physiological processes.
Biosynthesis of Oxygenated Derivatives
The biosynthesis of these signaling molecules is initiated by the action of two main classes of enzymes: cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes introduce molecular oxygen into the fatty acid backbone, creating hydroperoxy derivatives. For instance, lipoxygenases can catalyze the oxygenation of polyunsaturated fatty acids to form hydroperoxyoctadecadienoic acids (HPODEs). ias.ac.in These initial products are often unstable and are rapidly converted to more stable hydroxy derivatives (hydroxyoctadecadienoic acids, or HODEs) or other metabolites.
A study on the metabolism of the closely related 6,9,12-octadecatrienoic acid by human platelets identified a lipoxygenase activity that catalyzes omega-6 oxygenation. nih.gov This process led to the formation of 13S-hydroxy-6,9,11-octadecatrienoic acid. nih.gov This demonstrates that fatty acids with a double bond at the 6-position can be substrates for specific oxygenation pathways.
Pathways Leading to Signaling Molecule Formation
The oxygenated derivatives of fatty acids can act as signaling molecules themselves or be further metabolized into a wider array of bioactive compounds. These lipid mediators often exert their effects by binding to specific G-protein coupled receptors on the surface of target cells, initiating intracellular signaling cascades. nih.gov
For example, various HODEs derived from linoleic acid (9,12-octadecadienoic acid) have been shown to have biological activity. While the specific signaling roles of derivatives from 6,9-octadecadienoic acid are less characterized, it is plausible that they participate in similar signaling pathways. The enzymatic machinery of COX and LOX pathways provides a combinatorial potential for generating a diverse set of signaling molecules from different polyunsaturated fatty acid precursors. libretexts.org The production of these mediators is tightly regulated and cell-type specific, allowing for precise control of physiological responses.
| Enzyme Family | Initial Product | Potential Final Mediators |
|---|---|---|
| Cyclooxygenase (COX) | Endoperoxides | Prostaglandins, Thromboxanes |
| Lipoxygenase (LOX) | Hydroperoxyoctadecadienoic acids (HPODEs) | Hydroxyoctadecadienoic acids (HODEs), Leukotrienes |
Contribution to Energy Homeostasis and Lipid Storage
Fatty acids are a major source of metabolic energy for most organisms. They are also stored in a chemically inert form for future energy needs. 6,9-Octadecadienoic acid participates in both of these fundamental aspects of energy metabolism.
When energy is required, fatty acids are broken down through a process called beta-oxidation. This mitochondrial pathway sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle to generate ATP. The beta-oxidation of polyunsaturated fatty acids requires additional enzymes to handle the non-standard configuration of the double bonds.
For long-term energy storage, fatty acids are converted into triacylglycerols (also known as triglycerides). This process, called esterification, involves the attachment of three fatty acid molecules to a glycerol backbone. nih.gov Research has shown that 6,9,12-octadecatrienoic acid is acylated into triacylglycerols. nih.gov These triacylglycerols are stored in specialized intracellular organelles called lipid droplets, which are found in most eukaryotic cells but are particularly abundant in adipocytes (fat cells). When the body requires energy, lipases break down the stored triacylglycerols, releasing the fatty acids to be transported to other tissues for beta-oxidation.
The synthesis of triacylglycerols begins with the formation of phosphatidic acid, the same intermediate used in phospholipid synthesis. aocs.org The enzyme phosphatidic acid phosphatase then converts phosphatidic acid to diacylglycerol. nih.gov Finally, a diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a third fatty acid to the diacylglycerol, forming a triacylglycerol. This pathway ensures that excess fatty acids can be safely stored, preventing potential cellular toxicity from high levels of free fatty acids. nih.gov
Role in Triglyceride and Neutral Lipid Accumulation
Polyunsaturated fatty acids (PUFAs) are fundamental components of triglycerides, the primary form of energy storage in many organisms. The incorporation of fatty acids into triglycerides is a crucial metabolic process for buffering cellular levels of free fatty acids and preventing lipotoxicity. While direct evidence for Methyl 6,9-octadecadienoate is scarce, studies on its isomers, such as linoleic acid (9,12-octadecadienoic acid), offer valuable insights.
Derivatives of linoleic acid, known as octadecanoids, have been shown to influence lipid metabolism. For instance, 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, can interfere with the assembly and composition of triacylglycerol-rich lipoproteins and decrease the secretion of triacylglycerols in intestinal cells. nih.gov Another derivative, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), has been found to negatively correlate with serum triglyceride levels and stimulate brown adipose tissue activity, which is involved in energy expenditure. nih.gov
These findings suggest that while the parent fatty acids are substrates for triglyceride synthesis, their oxidized metabolites can act as signaling molecules to modulate lipid accumulation and metabolism. It is plausible that this compound, upon hydrolysis to its corresponding fatty acid, could also be incorporated into neutral lipids or be metabolized into signaling molecules that regulate these pathways.
Table 1: Influence of Linoleic Acid Derivatives on Lipid Metabolism
| Linoleic Acid Derivative | Observed Effect on Lipid Metabolism |
| 13-hydroxyoctadecadienoic acid (13-HODE) | Interferes with triacylglycerol-rich lipoprotein assembly; decreases triacylglycerol secretion. nih.gov |
| 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) | Negatively correlates with serum triglyceride levels; enhances brown adipose tissue fuel uptake. nih.gov |
This table presents data on derivatives of the isomeric linoleic acid due to the limited direct research on this compound.
Mobilization in Energy Metabolism Pathways
Fatty acids stored in triglycerides are mobilized through enzymatic hydrolysis to release free fatty acids, which can then undergo β-oxidation to produce ATP. As a fatty acid methyl ester, this compound would first need to be hydrolyzed by esterases to yield 6,9-octadecadienoic acid and methanol (B129727). The resulting free fatty acid can then enter the energy metabolism pathways.
The metabolism of trans isomers of octadecadienoate has been studied, indicating that they are absorbed, activated, oxidized, and incorporated into ester lipids in a manner similar to saturated fatty acids. researchgate.net This suggests that 6,9-octadecadienoic acid is also a substrate for the enzymatic machinery of lipid metabolism.
Furthermore, metabolites of related PUFAs have been shown to actively participate in energy regulation. For example, acute treatment with 12,13-DiHOME in mice led to an increase in skeletal muscle fatty acid uptake and oxidation, indicating a role in enhancing energy utilization in peripheral tissues. nih.gov While the specific metabolic fate of this compound is not extensively documented, it is reasonable to infer its participation in cellular energy production following its conversion to the free fatty acid.
Ecological and Environmental Functions
Fatty acids and their derivatives play crucial roles in the interactions between organisms and their environment. These molecules can act as signals in response to stress and mediate communication between different species.
Role in Plant Stress Responses
In plants, fatty acids are integral to defense mechanisms against pathogens and environmental stressors. nih.gov They serve as precursors for the synthesis of signaling molecules, such as jasmonic acid, and can also have direct roles in inducing defense responses. nih.gov While the specific involvement of this compound in plant stress is not well-defined, the broader family of 16- and 18-carbon fatty acids is known to be involved in modulating basal, effector-triggered, and systemic immunity. nih.gov
Fatty acid methyl esters can be analyzed to characterize microbial communities, and these profiles can shift in response to environmental conditions, suggesting a role in ecological monitoring. researchgate.net The enzymatic synthesis of methyl oleate, another FAME, has been explored for its application as an adjuvant in plant protection products, highlighting the potential utility of these compounds in agricultural settings to manage plant stress. nih.gov Apocarotenoids, another class of signaling molecules, are involved in plant stress responses and demonstrate crosstalk with fatty acid-derived signaling pathways, such as the jasmonic acid pathway. mdpi.com
Chemical Signaling in Microbial Interactions
Fatty acid methyl esters have been identified as having significant antimicrobial properties, suggesting a role in mediating interactions within microbial communities. A study on various n-6, n-7, and n-9 fatty acids and their methyl esters demonstrated strong antimicrobial activity against a range of oral microorganisms. nih.gov This indicates that these compounds can inhibit the growth of competing microbes.
The composition of fatty acid methyl esters in microorganisms is so distinct that it can be used for "microbial fingerprinting," a technique for identifying bacterial species and strains. wikipedia.org This specificity in FAME profiles implies that these molecules could serve as chemical cues or signals in microbial communication and recognition. For instance, FAMEs produced by a coral-associated bacterium, Pseudomonas aeruginosa, have been shown to inhibit virulence and biofilm formation in the pathogenic bacterium Staphylococcus aureus. nih.gov
While direct evidence for this compound as a signaling molecule is not available, the documented antimicrobial and virulence-inhibiting activities of other FAMEs suggest a plausible role for it in the chemical ecology of microbial interactions.
Table 2: Antimicrobial Activity of Selected Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester | Target Microorganism(s) | Observed Effect |
| Linoleic acid methyl ester | Streptococcus mutans | Significant antimicrobial activity. nih.gov |
| Palmitoleic acid methyl ester | Streptococcus mutans | Significant antimicrobial activity. nih.gov |
| Gamma-linolenic acid methyl ester | Streptococcus mutans | Significant antimicrobial activity. nih.gov |
| Methyl benzoate (B1203000) and methyl phenyl acetate | Staphylococcus aureus | Inhibition of virulence and biofilm formation. nih.gov |
This table showcases the antimicrobial and anti-virulence properties of various FAMEs, suggesting a potential role for this compound in microbial interactions.
Emerging Research Frontiers and Future Perspectives
Unraveling Novel Biosynthetic Enzyme Architectures
The biosynthesis of unsaturated fatty acids is a fundamental biological process. In plants and bacteria, fatty acid synthase complexes build saturated fatty acid chains, which are then modified by desaturase enzymes that introduce double bonds at specific locations. nih.govnih.gov The unique cis-6, cis-9 double bond configuration of the parent acid of Methyl 6,9-octadecadienoate suggests the action of highly specific desaturase enzymes.
Emerging research frontiers are focused on isolating and characterizing these specialized desaturases. Understanding their three-dimensional structures, or enzyme architectures, is crucial. This knowledge could reveal the mechanisms of their regioselectivity and stereospecificity, explaining how they precisely position double bonds. While the general pathways for fatty acid biosynthesis are well-documented, the specific enzymes responsible for producing less common fatty acids like 6,9-octadecadienoic acid are still an active area of investigation. sciencedaily.comresearchgate.net Future studies will likely involve cryogenic electron microscopy (Cryo-EM) and X-ray crystallography to solve the high-resolution structures of these enzymes, providing a blueprint for potential bioengineering applications.
Advanced Spectroscopic Characterization of Molecular Conformations
Determining the precise three-dimensional shape and conformation of this compound is key to understanding its physical properties and biological interactions. Advanced spectroscopic techniques are the primary tools for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for elucidating the structure of FAMEs. creative-proteomics.com Techniques like 1H-NMR and 13C-NMR provide a map of the carbon and hydrogen atoms in the molecule. aocs.org More advanced, multi-dimensional NMR methods are particularly valuable:
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, helping to assign signals from CH, CH₂, and CH₃ groups. magritek.commagritek.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the complete molecular structure. magritek.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming the connectivity of the carbon chain. magritek.com
Mass Spectrometry (MS) , especially when coupled with chromatography (GC-MS or HPLC-MS), is essential for identifying and confirming the structure of FAMEs. researchgate.net Recent advancements, such as atmospheric pressure chemical ionization (APCI)-MS, allow for the precise localization of double bonds without the need for chemical derivatization. This is achieved by reacting the molecule with the solvent in the ion source to form adducts, whose fragmentation patterns clearly indicate the double bond positions. nih.gov
These advanced methods provide an unprecedented level of detail about the molecular structure of this compound, moving beyond a simple 2D representation to a dynamic 3D model.
| Spectroscopic Technique | Information Provided for this compound |
| 1H-NMR | Identifies and quantifies different types of protons (e.g., methyl ester, olefinic, allylic, methylene). aocs.orgmagritek.com |
| 13C-NMR | Identifies the chemical environment of each carbon atom in the molecule. |
| COSY | Confirms the sequence of protons along the fatty acid chain. magritek.com |
| HSQC/HMBC | Provides definitive correlations between protons and carbons to build the molecular skeleton. magritek.commagritek.com |
| HPLC/APCI-MS | Confirms molecular weight and precisely locates the double bonds at the 6th and 9th carbon positions. nih.gov |
Computational Modeling of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations offer a "computational microscope" to visualize how this compound behaves at the atomic level. ucalgary.ca These methods are critical for predicting its interactions with biological molecules, such as proteins and cell membranes. springernature.com
Researchers can build detailed computer models of this fatty acid ester and simulate its movement and interactions over time. ucalgary.caacs.org Key simulation approaches include:
Atomistic Simulations: These models represent every atom, providing a highly detailed view of molecular interactions. acs.org
Coarse-Grained (CG) Simulations: In this approach, groups of atoms are bundled into single particles, allowing for the simulation of larger systems over longer timescales, such as the incorporation of the ester into a lipid bilayer. nih.govbiorxiv.org
These simulations can be used to study how the specific placement of double bonds in this compound affects its flexibility and shape, and how it might bind to or modulate the function of membrane proteins. nih.gov By identifying potential binding sites and calculating the energy of these interactions, computational models can guide future experimental research. biorxiv.org
| Modeling Technique | Application to this compound | Potential Insights |
| Atomistic MD | Simulating the ester's interaction with a specific enzyme's active site. | Detailed binding mechanics and affinity. acs.org |
| Coarse-Grained MD | Simulating the ester's behavior within a model cell membrane. | Effects on membrane fluidity, protein association. biorxiv.org |
| Quantum Chemistry | Calculating electron distribution and reactivity. | Predicting sites of potential chemical modification or degradation. |
Sustainable Production Methodologies for Research Applications
As research interest in specific FAMEs grows, so does the need for sustainable and efficient synthesis methods. "Green chemistry" principles are being applied to the production of fatty acid esters to reduce waste, energy consumption, and the use of hazardous materials.
For research-scale production of this compound, several sustainable approaches are being explored:
Enzymatic Catalysis: Using lipases as biocatalysts for the transesterification of oils offers high selectivity under mild reaction conditions, minimizing byproduct formation. nih.govmdpi.com
Ionic Liquids: These salts, which are liquid at room temperature, can act as both catalysts and solvents for esterification reactions, often with high efficiency and the potential for recycling. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent, sometimes aided by microwave irradiation, can dramatically reduce chemical waste and shorten reaction times. researchgate.net
Heterogeneous Catalysts: Using solid acid catalysts, such as ion-exchange resins, simplifies the purification process as the catalyst can be easily filtered out and reused. nih.gov
These methods represent a significant step forward from traditional synthesis routes that often rely on harsh chemicals and energy-intensive processes. researchgate.net
Environmental Biotransformation and Biodegradation Studies
Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Research in this area focuses on how microorganisms in soil and water break down this compound. The primary mechanism for fatty acid degradation is β-oxidation, a stepwise process that shortens the carbon chain. wikipedia.org
However, the presence of double bonds in unsaturated esters like this compound requires additional enzymatic steps for complete degradation. nih.gov Microbial communities, often working in consortia, are responsible for this process. researchgate.net For instance, some bacteria can saturate the double bonds before proceeding with β-oxidation, while others have specialized enzymes to handle the unsaturated intermediates. nih.gov
Future research will likely use advanced techniques like metagenomics and stable isotope probing to identify the specific microbial species responsible for degrading this compound in various environments. nih.gov This knowledge is vital for developing bioremediation strategies and for understanding the role of such compounds in the global carbon cycle. Studies have shown that bacteria like Lysinibacillus sphaericus can degrade and utilize various fatty acid methyl esters found in wastewater. arcjournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
